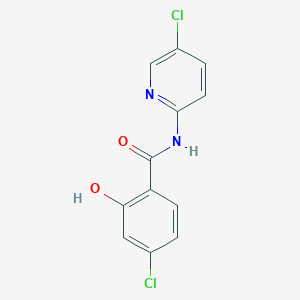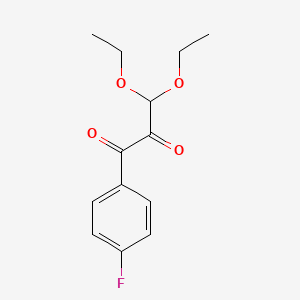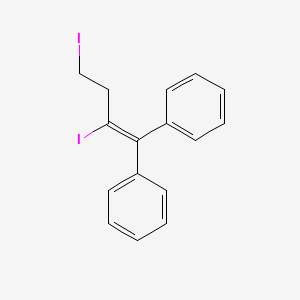
Benzene, 1,1'-(2,4-diiodo-1-butenylidene)bis-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzene, 1,1’-(2,4-diiodo-1-butenylidene)bis- is a complex organic compound characterized by the presence of two iodine atoms and a butenylidene linkage between two benzene rings
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 1,1’-(2,4-diiodo-1-butenylidene)bis- typically involves the iodination of a precursor compound. One common method involves the reaction of a butenylidene-linked benzene derivative with iodine in the presence of a suitable catalyst. The reaction conditions often include a solvent such as acetonitrile or dichloromethane, and the reaction is carried out at room temperature or slightly elevated temperatures to ensure complete iodination .
Industrial Production Methods
Industrial production of this compound may involve a continuous flow process where the precursor and iodine are continuously fed into a reactor. The reaction mixture is then purified using techniques such as column chromatography or recrystallization to obtain the pure product .
Analyse Des Réactions Chimiques
Types of Reactions
Benzene, 1,1’-(2,4-diiodo-1-butenylidene)bis- can undergo various types of chemical reactions, including:
Substitution Reactions: The iodine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck coupling to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts in the presence of bases like potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzene derivatives, while coupling reactions can produce biaryl compounds .
Applications De Recherche Scientifique
Benzene, 1,1’-(2,4-diiodo-1-butenylidene)bis- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential use in drug development and as a diagnostic agent.
Industry: Utilized in the production of advanced materials and as a precursor in various chemical processes.
Mécanisme D'action
The mechanism of action of Benzene, 1,1’-(2,4-diiodo-1-butenylidene)bis- involves its interaction with specific molecular targets. The iodine atoms can form halogen bonds with electron-rich sites on target molecules, influencing their structure and function. This compound can also participate in electrophilic aromatic substitution reactions, where the benzene rings act as nucleophiles .
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzene, 1,1’-(1-butenylidene)bis-: Similar structure but lacks the iodine atoms.
Benzene, 1,1’-(2-butyne-1,4-diyl)bis-: Contains a triple bond instead of a double bond in the butenylidene linkage
Uniqueness
The presence of iodine atoms in Benzene, 1,1’-(2,4-diiodo-1-butenylidene)bis- makes it unique compared to its analogs. These iodine atoms can participate in specific interactions and reactions that are not possible with other similar compounds, enhancing its utility in various applications .
Propriétés
Numéro CAS |
534619-01-7 |
|---|---|
Formule moléculaire |
C16H14I2 |
Poids moléculaire |
460.09 g/mol |
Nom IUPAC |
(2,4-diiodo-1-phenylbut-1-enyl)benzene |
InChI |
InChI=1S/C16H14I2/c17-12-11-15(18)16(13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1-10H,11-12H2 |
Clé InChI |
PVJXOUMLBURUJA-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(=C(CCI)I)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


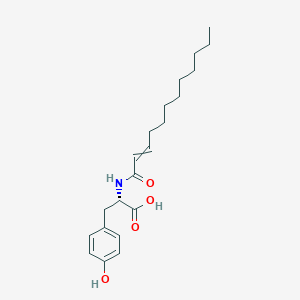
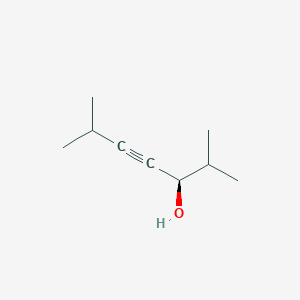
![Methyl bicyclo[2.1.1]hexane-5-carboxylate](/img/structure/B14216771.png)
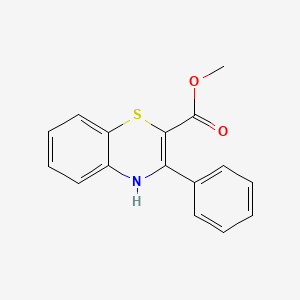
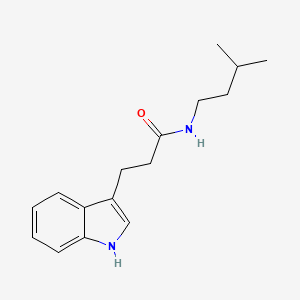
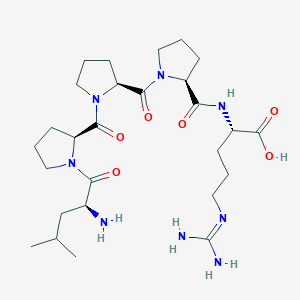
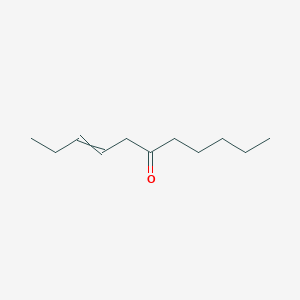
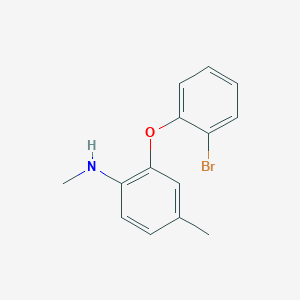
![N-(3-Methylphenyl)-2-[4-(2-methylphenyl)piperidin-1-yl]acetamide](/img/structure/B14216817.png)
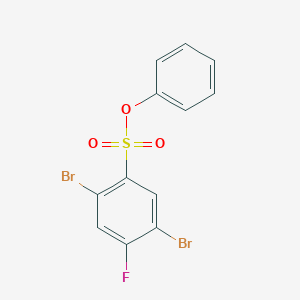
![N-{4-[(Oct-1-en-1-yl)sulfanyl]phenyl}acetamide](/img/structure/B14216822.png)
